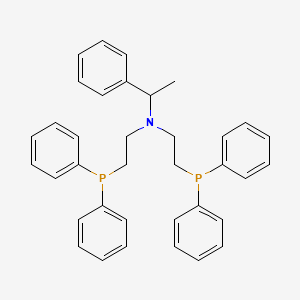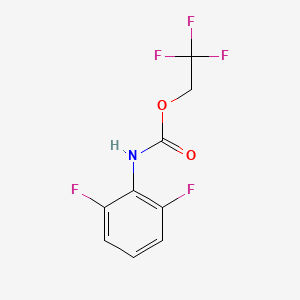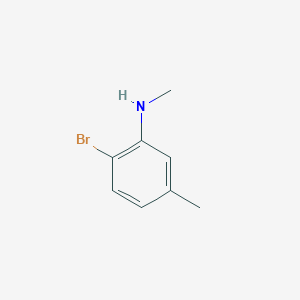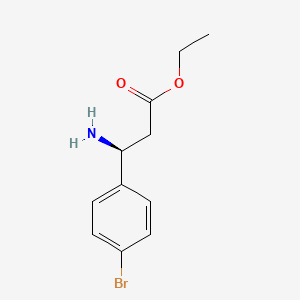
9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-fluoro-3-metil-1-oxopentan-2-il)carbamato de 9H-fluoren-9-ilmetil: es un compuesto orgánico sintético que pertenece a la clase de los carbamatos. Este compuesto se caracteriza por la presencia de un grupo fluorenilmetil y un grupo oxopentanil sustituido con flúor. Se utiliza a menudo en síntesis orgánica e investigación debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(1-fluoro-3-metil-1-oxopentan-2-il)carbamato de 9H-fluoren-9-ilmetil normalmente implica la reacción de 9H-fluoren-9-ilmetanol con cloruro de N-(1-fluoro-3-metil-1-oxopentan-2-il)carbámico. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se realiza generalmente en una atmósfera inerte, como el nitrógeno, para evitar cualquier reacción secundaria.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fluorenilmetil, lo que lleva a la formación de derivados de fluorenon.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la porción oxopentanil, convirtiéndolo en un alcohol.
Sustitución: El grupo flúor en la porción oxopentanil puede ser sustituido por nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para las reacciones de sustitución.
Productos principales:
Oxidación: Derivados de fluorenon.
Reducción: Derivados de alcohol.
Sustitución: Carbamatos sustituidos con diversos nucleófilos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como grupo protector para las aminas en la síntesis de péptidos debido a su estabilidad y facilidad de eliminación en condiciones suaves.
Biología: En la investigación biológica, se utiliza para estudiar reacciones catalizadas por enzimas que implican carbamatos y para investigar el metabolismo de los compuestos que contienen carbamatos.
Industria: En el sector industrial, se utiliza en la síntesis de productos químicos especiales y como intermedio en la producción de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del N-(1-fluoro-3-metil-1-oxopentan-2-il)carbamato de 9H-fluoren-9-ilmetil implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo fluorenilmetil puede mejorar la afinidad de unión del compuesto a estas dianas, mientras que la porción carbamato puede sufrir hidrólisis para liberar intermediarios activos. El grupo flúor puede influir en la reactividad y estabilidad del compuesto, afectando a su actividad biológica general.
Comparación Con Compuestos Similares
Compuestos similares:
- 9H-fluoren-9-ilmetil N-(tert-butoxicarbonil)carbamato
- 9H-fluoren-9-ilmetil N-(benciloxocarbonil)carbamato
- 9H-fluoren-9-ilmetil N-(metoxicarbonil)carbamato
Unicidad: La presencia del grupo flúor en el N-(1-fluoro-3-metil-1-oxopentan-2-il)carbamato de 9H-fluoren-9-ilmetil lo distingue de otros compuestos similares. Este grupo flúor puede alterar significativamente la reactividad química, la estabilidad y la actividad biológica del compuesto, convirtiéndolo en una herramienta valiosa en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H22FNO3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H22FNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25) |
Clave InChI |
NVOZDFQRRUJDTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)



![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)



![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)



amine](/img/structure/B12089944.png)
